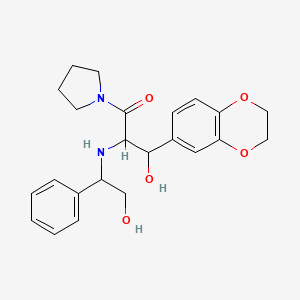
Eliglustat intermediate 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eliglustat intermediate 3 is a crucial compound in the synthesis of Eliglustat, a medication used for the treatment of Gaucher disease type 1. This intermediate plays a significant role in the multi-step synthesis process of Eliglustat, which is a glucosylceramide synthase inhibitor. The compound is known for its complex structure and the specific conditions required for its synthesis.
Méthodes De Préparation
The preparation of Eliglustat intermediate 3 involves several synthetic routes and reaction conditions. One of the improved processes for its preparation includes the formation of a novel intermediate metal complex, which on hydrolysis in the presence of acid provides an amine compound. This amine compound is then treated with pyrrolidine and subsequently reduced to convert into Eliglustat . The industrial production methods involve precise control of reaction conditions to ensure the purity and yield of the intermediate.
Analyse Des Réactions Chimiques
Eliglustat intermediate 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonyl isocyanate, which is used in the diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers . The major products formed from these reactions are essential building blocks that lead to the final synthesis of Eliglustat.
Applications De Recherche Scientifique
Eliglustat intermediate 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fundamental building block in the synthesis of Eliglustat. In biology and medicine, Eliglustat, synthesized from this intermediate, is used to treat Gaucher disease by inhibiting glucosylceramide synthase . This inhibition reduces the accumulation of glucosylceramide in the liver, spleen, bone marrow, and other organs, thereby alleviating the symptoms of the disease . In the industry, the compound is used in the large-scale production of Eliglustat, ensuring a consistent supply of the medication for patients.
Mécanisme D'action
The mechanism of action of Eliglustat intermediate 3 is closely related to its role in the synthesis of Eliglustat. Eliglustat works by partially inhibiting the enzyme glucosylceramide synthase, which produces glucosylceramide . This inhibition helps restore the metabolic balance between the synthesis and catabolism of glucosylceramide, reducing its accumulation in the lysosomes . The molecular targets involved in this process include the enzyme glucosylceramide synthase and the pathways related to glucosylceramide metabolism.
Comparaison Avec Des Composés Similaires
Eliglustat intermediate 3 can be compared with other similar compounds used in the synthesis of medications for lysosomal storage disorders. Some of the similar compounds include:
- Florfenicol: Used in veterinary medicine for treating bovine respiratory disease .
- Droxidopa: Used as a prodrug of neurotransmitter norepinephrine .
- Zetomipzomib: A first-in-class inhibitor of the immunoproteasome .
What sets this compound apart is its specific role in the synthesis of Eliglustat, a medication with a unique mechanism of action targeting glucosylceramide synthase. This specificity and the resulting therapeutic effects make it a valuable compound in the treatment of Gaucher disease.
Propriétés
Formule moléculaire |
C23H28N2O5 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2 |
Clé InChI |
NGVKCJVEHJKVMU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















